Fructosylvaline - 10003-64-2

Fructosylvaline

Catalog Number: EVT-268782
CAS Number: 10003-64-2
Molecular Formula: C11H21NO7
Molecular Weight: 279.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructosylvaline is a compound formed by the non-enzymatic glycation of the N-terminal valine residue of proteins, particularly hemoglobin, with glucose. [, , ] This process is a part of the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. [] In vivo, Fructosylvaline formation is a marker for long-term blood glucose levels and is used to monitor glycemic control in diabetic patients. [, ] In food science, Fructosylvaline and related compounds are indicators of food processing and storage conditions. []

Chemical Reactions Analysis

Fructosylvaline undergoes acid hydrolysis to yield N-(2-furoylmethyl)valine (FM-Val), a key marker used for quantifying Fructosylvaline levels in biological samples. [, ] This reaction is crucial for analytical methods that quantify Fructosylvaline. Furthermore, Fructosylvaline can be nitrosated under specific conditions, forming nitroso derivatives. [] This reaction has implications for understanding the formation of potentially carcinogenic N-nitroso compounds in food.

Mechanism of Action

While not a drug, Fructosylvaline's formation mechanism is important. It forms through a non-enzymatic reaction between glucose and the N-terminal valine of hemoglobin. This process, a part of the Maillard reaction, involves a series of rearrangements and reactions leading to a stable ketoamine linkage. [, ] The rate of formation is dependent on the concentration of glucose and the lifespan of the protein. []

Applications
  • Glycemic Control Monitoring: Fructosylvaline levels in hemoglobin, particularly the HbA1c fraction, are directly proportional to average blood glucose levels over the lifespan of red blood cells (approximately 120 days). [, ] This makes it a valuable marker for monitoring long-term glycemic control in diabetic patients, providing insights into the effectiveness of treatment strategies.
  • Food Chemistry: The presence of Fructosylvaline in food products, particularly those containing reducing sugars and proteins, can indicate the extent of the Maillard reaction. [] This information is valuable for assessing the quality, flavor, and nutritional value of processed food.
  • Understanding Protein Modification: Studying Fructosylvaline formation provides insights into the non-enzymatic glycation process and its impact on protein structure and function. [] This knowledge is applicable in various fields, including food science, biochemistry, and medicine.

N-(2-Furoylmethyl)valine (FM-Val)

Compound Description: N-(2-Furoylmethyl)valine is a marker compound formed during the acid hydrolysis of N-fructosylvaline, the N-terminal adduct of hemoglobin glycation. [, ] This compound is particularly useful in quantifying the extent of N-terminal glycation of hemoglobin. [, ]

Relevance: FM-Val is a direct degradation product of fructosylvaline formed during acid hydrolysis. This makes it a valuable indicator for researchers studying the glycation of hemoglobin at the N-terminal valine. [, ]

Furosine

Compound Description: Furosine, also known as ε-N-(2-furoylmethyl)lysine, is a marker compound formed during the acid hydrolysis of glycated proteins. [, ] Specifically, it forms from the degradation of lysine residues that have undergone glycation at the ε-amino group. [, ]

Relevance: While not structurally similar to fructosylvaline, furosine is measured alongside FM-Val to provide a broader picture of protein glycation. [, ] Comparing the levels of these two markers allows researchers to understand the relative extent of glycation at different amino acid residues (N-terminal valine vs. lysine side chains). [, ]

N-ε-Fructosyllysine

Compound Description: N-ε-Fructosyllysine is the product of glucose attaching to the ε-amino group of lysine residues in proteins. [, ] This modification is a common form of protein glycation. [, ]

Relevance: N-ε-Fructosyllysine represents the glycation product at lysine residues, while fructosylvaline represents the glycation product at the N-terminal valine. [, ] Comparing the levels of these two compounds helps researchers understand the site-specificity of protein glycation and potential differences in deglycation mechanisms. [, ]

1-Deoxy-1-fructosylvaline

Compound Description: This compound is another name for fructosylvaline, emphasizing the linkage between the fructose moiety and the valine amino acid. []

Relevance: This is simply an alternative nomenclature for the target compound, fructosylvaline, highlighting its chemical structure. []

Phenylhydrazone of N-[D-fructosyl-(1)]-L-valine

Compound Description: This compound is a derivative of fructosylvaline, formed by reacting it with phenylhydrazine. [] This derivative exists in different forms depending on the pH of the solution, providing insights into the reactivity of the fructose moiety within fructosylvaline. []

Relevance: This derivative was synthesized to study the chemical behavior of fructosylvaline and its potential reactions with analytical reagents like phenylhydrazine. [] This helps in understanding the properties and analysis of the target compound.

Nitrite

Compound Description: Nitrite is a common food additive and a naturally occurring compound that can react with amines to form N-nitroso compounds. []

Relevance: The study investigated the formation of N-nitroso compounds from precursors in food. [] While not directly structurally related to fructosylvaline, the research explored whether fructosylvaline, as an amine-containing compound, could act as a precursor for nitrosation reactions in food. []

Properties

CAS Number

10003-64-2

Product Name

Fructosylvaline

IUPAC Name

(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid

Molecular Formula

C11H21NO7

Molecular Weight

279.28

InChI

InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1

InChI Key

JEQHVKBNRPNQDY-UTINFBMNSA-N

SMILES

CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Fructosylvaline; Fru-val;

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